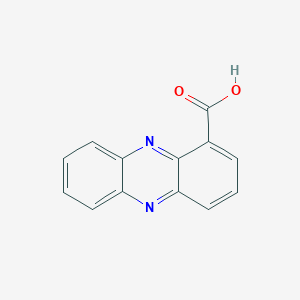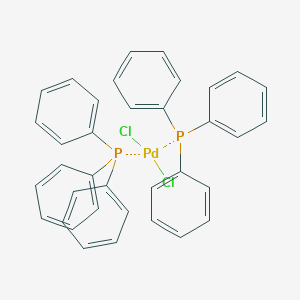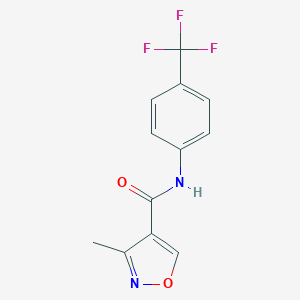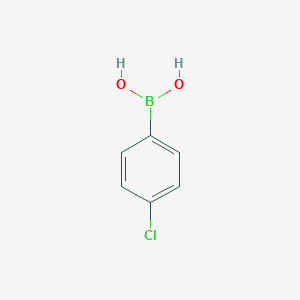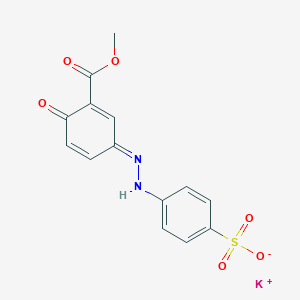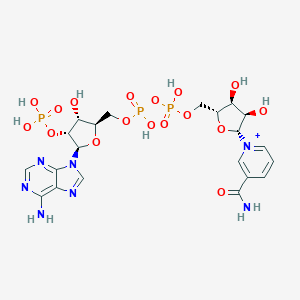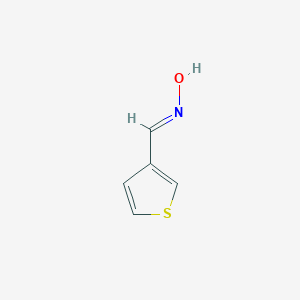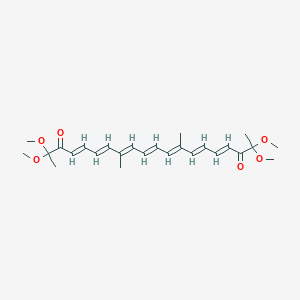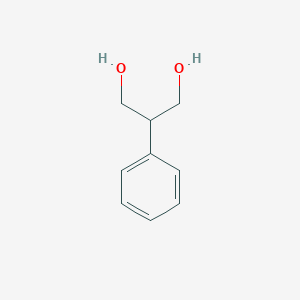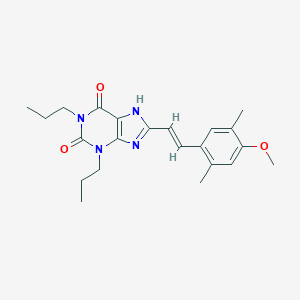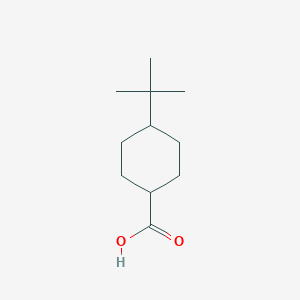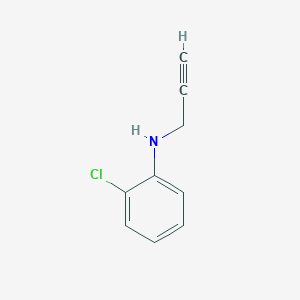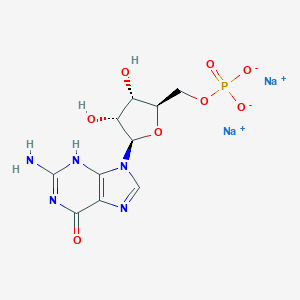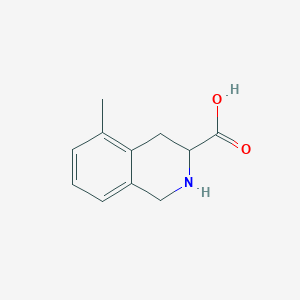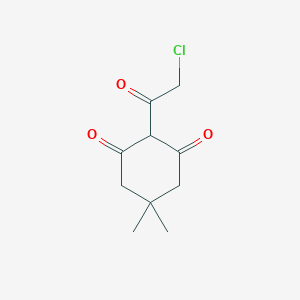
1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as CCAD and is used in various fields of research, including biochemistry, pharmacology, and organic chemistry.
Wirkmechanismus
The mechanism of action of CCAD is not fully understood, but it is believed to act as an electrophilic reagent that can react with various nucleophiles. CCAD has been shown to react with various amino acids, including cysteine and histidine, forming adducts that can be used to identify and quantify these amino acids in various biological samples.
Biochemische Und Physiologische Effekte
CCAD has been shown to have various biochemical and physiological effects. CCAD has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). CCAD has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. These effects of CCAD have been studied extensively in various research studies and have provided valuable insights into the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using CCAD in lab experiments is its high reactivity, which allows for the synthesis of various biologically active molecules. CCAD is also relatively easy to synthesize, making it a cost-effective reagent for various research studies. However, CCAD has some limitations, including its potential toxicity and the need for appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for the research on CCAD. One potential direction is to study the effects of CCAD on various biological systems, including cells and tissues. Another potential direction is to explore the potential therapeutic applications of CCAD in various diseases, including cancer and viral infections. Additionally, further research is needed to understand the mechanism of action of CCAD fully and its potential applications in various fields of research.
Conclusion:
In conclusion, CCAD is a chemical compound that has gained significant attention in scientific research due to its unique properties. CCAD has been extensively studied for its various applications in biochemistry, pharmacology, and organic chemistry. CCAD has been shown to have various biochemical and physiological effects, and its high reactivity makes it a valuable reagent for various research studies. Further research is needed to explore the potential therapeutic applications of CCAD and to understand its mechanism of action fully.
Synthesemethoden
The synthesis of CCAD involves the reaction of 2-chloroacetyl-5,5-dimethyl-1,3-cyclohexanedione with sodium hydroxide in a solvent such as ethanol. The reaction yields CCAD as a white crystalline solid with a melting point of 105-107°C. This method of synthesis has been widely used in various research studies and has proven to be effective in producing high-quality CCAD.
Wissenschaftliche Forschungsanwendungen
CCAD has been extensively studied for its various applications in scientific research. One of the most significant applications of CCAD is in the field of biochemistry. CCAD has been used as a precursor for the synthesis of various biologically active molecules, including quinones, flavonoids, and anthraquinones. CCAD has also been used as a reagent for the synthesis of various pharmaceuticals, including antitumor agents and antiviral drugs.
Eigenschaften
CAS-Nummer |
155372-77-3 |
|---|---|
Produktname |
1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl- |
Molekularformel |
C10H13ClO3 |
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
2-(2-chloroacetyl)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H13ClO3/c1-10(2)3-6(12)9(7(13)4-10)8(14)5-11/h9H,3-5H2,1-2H3 |
InChI-Schlüssel |
VJGNFWMQYJVRLY-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)CCl)C |
Kanonische SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)CCl)C |
Synonyme |
1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



